1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to by its full IUPAC name) is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core substituted with a propyl chain, a carbonitrile group, and a pyrazol-4-ylamino moiety. Its structural complexity underscores the importance of comparative analysis with analogous compounds to elucidate structure-property relationships .
Properties
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-4-10-18-15-23(31-22-14-9-8-13-21(22)28-25(31)20(18)16-27)29-24-17(2)30(3)32(26(24)33)19-11-6-5-7-12-19/h5-9,11-15,29H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYIDYINAGACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a pyrido[1,2-a]benzimidazole moiety and a pyrazolone derivative. The structural complexity contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 320.39 g/mol.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research has highlighted similar compounds that target specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
3. Anti-inflammatory Effects
Pyrazolone derivatives are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this structure:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Signal Transduction Modulation : The compound may interfere with signaling pathways (e.g., MAPK and PI3K/Akt pathways) that regulate cell growth and survival.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. The incorporation of the pyrazole and benzimidazole moieties has been linked to the inhibition of cancer cell proliferation. For instance, a study demonstrated that derivatives of benzimidazole showed promising activity against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against cancer cells .
Antioxidant Properties
Research into novel pyrazole-benzimidazolone derivatives has shown that these compounds possess potent antioxidant activities. The ability to scavenge free radicals makes them potential candidates for therapeutic agents aimed at oxidative stress-related diseases . The structural features of this compound may contribute to its effectiveness in mitigating oxidative damage in biological systems.
Antimicrobial Effects
The compound's structural components are associated with antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against various bacterial strains, including resistant strains. This suggests a potential application in developing new antibiotics or antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed for characterization. These methods confirm the structural integrity and purity of the synthesized compounds, which is essential for evaluating their biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this one. Variations in substituents on the pyrazole and benzimidazole rings can significantly influence biological activity. For example, modifications in the carbonitrile group may enhance interactions with biological targets, leading to improved pharmacological profiles .
Case Study: Anticancer Evaluation
In a recent study published in Pharmaceuticals, a series of benzimidazole derivatives were synthesized and tested for anticancer activity. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of structural variations .
Case Study: Antioxidant Activity
Another investigation focused on a related class of pyrazole derivatives, revealing their capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses. This study underscores the potential of these compounds as therapeutic agents in conditions characterized by oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[1,2-a]benzimidazole scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and functional properties. Key analogs include:
(a) 5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Core Structure : Pyrido[1,2-a]benzimidazole with a carbonitrile group at position 3.
- Substituents: A hydroxypropyl-p-tolylamino side chain at position 5 and a methyl group at position 3.
- Key Differences: Compared to the target compound, this analog replaces the propyl group with a hydroxypropyl-p-tolylamino moiety. The hydroxyl and aromatic amino groups may enhance solubility via hydrogen bonding, whereas the target compound’s propyl chain likely increases lipophilicity .
(b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide
- Core Structure: Pyrazol-4-ylamino group, shared with the target compound.
- Substituents : A formamide group instead of the pyrido-benzimidazole-carbonitrile system.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxypropyl group in the analog from may participate in hydrogen-bonding networks (as per graph set analysis in ), enhancing solubility. In contrast, the target compound’s propyl group and carbonitrile may favor hydrophobic interactions .
- Crystallinity : Tools like SHELXL and ORTEP-3 () are critical for resolving the crystal structures of such compounds. The pyrido-benzimidazole core in the target compound likely exhibits planar stacking, whereas the formamide derivative () shows simpler packing patterns .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals and enamines. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yields pyrido[1,2-a]benzimidazole derivatives with high purity. Key steps include:
- Precipitation-based isolation : Products precipitate directly from the reaction medium, avoiding tedious work-up procedures .
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures >85% yield and purity, as validated by NMR and mass spectrometry .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: A combination of techniques is essential:
- Spectroscopy :
- IR : Identify functional groups (e.g., nitrile stretch ~2230 cm⁻¹, carbonyl ~1670 cm⁻¹) .
- NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, propyl chain protons at δ 0.9–2.4 ppm) .
- HRMS : Confirm molecular weight (e.g., [M⁺] calculated within 0.1 ppm error) .
- Crystallography : Single-crystal XRD resolves 3D structure, confirming intramolecular H-bonding and π-stacking interactions (R factor < 0.064) .
Q. What are the key physical properties (e.g., solubility, stability) under varying conditions?
Methodological Answer:
- Density and pKa : Predicted density ~1.38 g/cm³; pKa ~4.91, indicating moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Thermal Stability : Decomposition above 300°C, confirmed by TGA .
- Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for scale-up?
Methodological Answer: Apply statistical DoE to minimize trials while maximizing output:
- Variables : Temperature (50–100°C), catalyst loading (0.1–5 mol%), solvent polarity (e.g., CH₂Cl₂ vs. DMF).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, 2 mol% catalyst in CH₂Cl₂) with >90% yield .
- Validation : Replicate under optimized conditions and analyze via ANOVA (p < 0.05) .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT)?
Methodological Answer:
- Benchmarking : Compare DFT-calculated NMR/IR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to reduce deviations .
- Intermolecular Interactions : Use Hirshfeld surface analysis to quantify H-bonding (e.g., 15% contribution from N–H···O) and π-π stacking (8–10% interaction energy) .
- Case Study : Discrepancies in carbonyl stretching frequencies resolved by incorporating solvent effects (PCM model) in DFT .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., nitrile with trimethylsilyl azide) during azide coupling steps .
- Stepwise Monitoring : Use TLC (e.g., Rf = 0.58 in cyclohexane/ethyl acetate 2:1) to track intermediates and minimize side reactions .
- Low-Temperature Quenching : Halt exothermic steps at 0°C to prevent decomposition .
Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in crystal packing?
Methodological Answer:
Q. How can computational reaction path searches accelerate discovery of novel derivatives?
Methodological Answer:
- ICReDD Framework : Combine quantum chemical calculations (e.g., GRRM17) with experimental feedback to predict feasible pathways .
- Case Study : Reaction path search identifies a low-energy route for introducing propyl chains via nucleophilic substitution (ΔG‡ = 25 kcal/mol) .
- Machine Learning : Train models on existing kinetic data to predict regioselectivity in benzimidazole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
